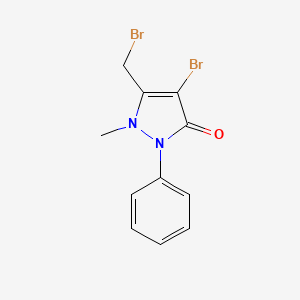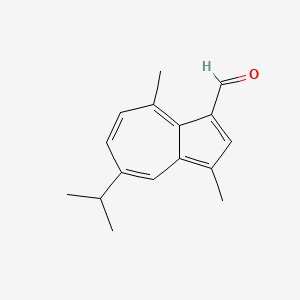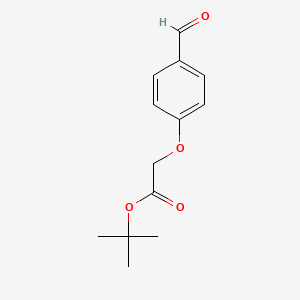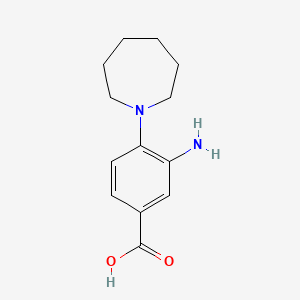
3-Amino-4-(azepan-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to 3-Amino-4-(azepan-1-yl)benzoic acid involves complex organic synthesis techniques. For instance, phosphine-catalyzed intermolecular cyclization has been utilized for constructing related benzo[b]azepin-3-ones, showcasing the utility of cyclization reactions in synthesizing complex nitrogen-containing heterocycles (Zhang et al., 2019). Similarly, a concise and efficient synthesis approach for amino-substituted benzo[b]pyrimido[5,4-f]azepines demonstrates the importance of base-catalyzed aminolysis and intramolecular Friedel-Crafts cyclization in generating azepine rings (Quintero et al., 2018).
Molecular Structure Analysis
The molecular structure of related azepine-containing compounds has been elucidated using various spectroscopic techniques, including NMR, IR, and UV-Vis, as well as theoretical methods like density functional theory (DFT). These studies reveal the complex nature of the azepine ring and its interactions within the molecule, highlighting acid-base dissociation and tautomerism phenomena in solution (Baul et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of 3-Amino-4-(azepan-1-yl)benzoic acid derivatives encompasses a range of reactions, including cyclizations, annulations, and phosphine-catalyzed α-umpolung additions. These reactions facilitate the construction of complex molecular architectures, demonstrating the versatility of these compounds in synthetic chemistry (Tang et al., 2015).
Physical Properties Analysis
The physical properties of azepine-containing compounds, such as solubility, melting points, and crystal structure, are influenced by their molecular geometry and intermolecular interactions. Detailed crystallographic studies provide insight into the arrangement of these molecules in the solid state, revealing hydrogen bonding patterns and π-π stacking interactions that contribute to their stability and properties (Lemmerer & Bourne, 2012).
Chemical Properties Analysis
The chemical properties of 3-Amino-4-(azepan-1-yl)benzoic acid and its analogs, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are crucial for their applications. Studies on similar azepine and benzoic acid derivatives provide insights into their reactivity patterns, showcasing their potential as intermediates in organic synthesis and material science applications (Porashar et al., 2022).
Scientific Research Applications
-
Synthesis and Biological Studies of Seven Membered Heterocyclic Systems
- Application : The compound is used in the synthesis of seven-membered heterocycles such as azepines and benzodiazepines, oxazepines, thiazepines and dithiazepines .
- Method : The compound is used in one-pot synthesis procedures, which involve recyclization of small and medium carbo-, oxa- or azacyclanes, as well as multicomponent heterocyclization reactions .
- Results : The synthesized compounds exhibit different activities and contribute to medical and pharmaceutical chemistry .
-
Synthesis, Characterization and Evaluation of 1,3,5-Triazine Aminobenzoic Acid Derivatives
- Application : The compound is used in the synthesis of 1,3,5-triazine aminobenzoic acid derivatives, which have been evaluated for their antimicrobial activity .
- Method : The compound is prepared by conventional methods or using microwave irradiation. Esterification of the 4-aminobenzoic acid moiety affords methyl ester analogues .
- Results : Some of the synthesized compounds showed promising activity against Staphylococcus aureus and Escherichia coli .
- Synthesis, Structure Characterization, and Biological Evaluation of 3-Amino-5-(5-Oxo-5H-Benzo[a]Phenothiazin-6-Ylamino) Benzoic Acid Derivatives
- Application : The compound is used in the synthesis of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives . These derivatives have been evaluated for their bioactivity through molecular docking, cytotoxicity (against HeLa), and antioxidant activity .
- Method : The derivatives are synthesized by the Michael addition of 2,3-dichloronaphthalene-1,4-dione and 3,5-diaminobenzoic acid . DPPH and ABTS evaluation procedures are employed to assess the antioxidant activity .
- Results : Among the synthesized derivatives, the compound 3d exhibited the highest inhibition of 77% and 80% in the DPPH and ABTS antioxidant activity evaluation, respectively . The compound 3d also showed the maximum inhibition and displayed a better activity than the standard drug when studied against the cervical cancer cell line (HeLa) .
-
Synthesis and Biological Studies of Some Seven Membered Heterocyclic Systems
- Application : The compound is used in the synthesis of seven-membered heterocycles such as azepines and benzodiazepines, oxazepines, thiazepines and dithiazepines .
- Method : The compound is used in one-pot synthesis procedures, which involve recyclization of small and medium carbo-, oxa- or azacyclanes, as well as multicomponent heterocyclization reactions .
- Results : The synthesized compounds exhibit different activities and contribute to medical and pharmaceutical chemistry .
-
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications
- Application : The compound is used in the synthesis of para-aminobenzoic acid (PABA) analogs . These analogs have been evaluated for their bioactivity through molecular docking, cytotoxicity, and antioxidant activity .
- Method : The derivatives are synthesized by the Michael addition of 2,3-dichloronaphthalene-1,4-dione and 3,5-diaminobenzoic acid . DPPH and ABTS evaluation procedures are employed to assess the antioxidant activity .
- Results : Among the synthesized derivatives, the compound 3d exhibited the highest inhibition of 77% and 80% in the DPPH and ABTS antioxidant activity evaluation, respectively . The compound 3d also showed the maximum inhibition and displayed a better activity than the standard drug when studied against the cervical cancer cell line (HeLa) .
properties
IUPAC Name |
3-amino-4-(azepan-1-yl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-11-9-10(13(16)17)5-6-12(11)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8,14H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAOMCRVWSJFAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358412 |
Source


|
| Record name | 3-amino-4-(azepan-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-(azepan-1-yl)benzoic acid | |
CAS RN |
693805-72-0 |
Source


|
| Record name | 3-amino-4-(azepan-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

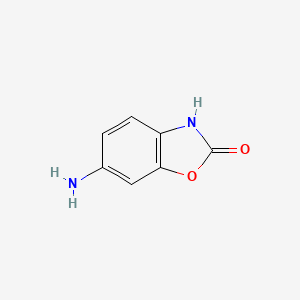
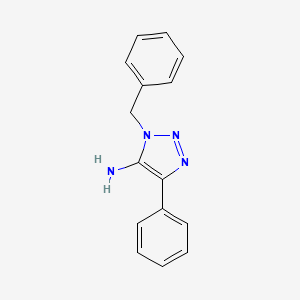

![3-amino-6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1268564.png)
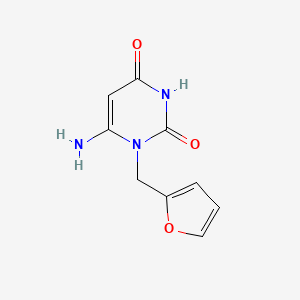
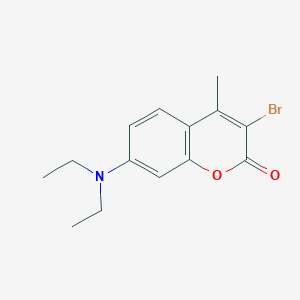
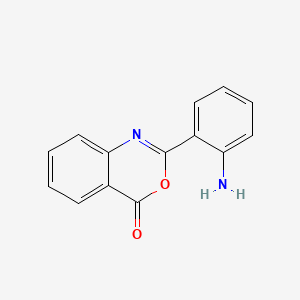
![(5-Amino-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B1268574.png)


![2-Azaspiro[4.4]nonan-3-one](/img/structure/B1268585.png)
